molecular formula C22H17ClN4O3S B2808873 5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide CAS No. 1115867-23-6

5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2808873
CAS No.: 1115867-23-6
M. Wt: 452.91
InChI Key: JONFHJSEROJIOG-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-sulfonamide group linked via a methyl bridge to a 3-cyclohexyl-substituted imidazo[4,5-b]pyridine core. The imidazo[4,5-b]pyridine scaffold is a fused bicyclic heterocycle containing two nitrogen atoms, distinct from related structures like thiazolo[5,4-b]pyridines (which replace one nitrogen with sulfur). The sulfonamide moiety is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and solubility .

Properties

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O3S/c1-31-18-4-2-3-17(11-18)24-19(28)13-27-12-15(7-10-20(27)29)22-25-21(26-30-22)14-5-8-16(23)9-6-14/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONFHJSEROJIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This step often starts with the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, under acidic or basic conditions to form the imidazo[4,5-b]pyridine core.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides in the presence of a base.

    Sulfonamide Formation: The thiophene-2-sulfonamide moiety is typically introduced through sulfonylation reactions, where thiophene-2-sulfonyl chloride reacts with an amine precursor.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine core or the sulfonamide group, potentially yielding amine derivatives.

    Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced imidazo[4,5-b]pyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Its ability to interact with biological targets makes it a candidate for further studies in drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects, particularly in treating infections and possibly other conditions due to its unique structural features.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine core is known to interact with various biological pathways, potentially inhibiting or modulating enzyme activity. The sulfonamide group can enhance binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Core Heterocycle Comparison: Imidazo[4,5-b]pyridine vs. Thiazolo[5,4-b]pyridine

The target compound’s imidazo[4,5-b]pyridine core differs from thiazolo[5,4-b]pyridine (e.g., compound 97 in ) by substituting a sulfur atom in the thiazole ring with a second nitrogen. This structural variation impacts electronic properties and binding interactions. For example:

  • Synthesis: Thiazolo[5,4-b]pyridines are synthesized via condensation of 3-amino-2-chloropyridine with carbon disulfide in DMF , whereas imidazo[4,5-b]pyridines typically require different reagents (e.g., aldehydes or ketones for cyclization).
  • Tautomerism : Thiazolo[5,4-b]pyridine-2-thione exists predominantly in the thione tautomer in neutral media , whereas imidazo derivatives may exhibit different tautomeric behavior due to nitrogen lone pairs.

Substituent Comparison: Sulfonamide Derivatives

The compound 5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide (CAS: 744262-76-8, ) shares the 5-chlorothiophene-2-sulfonamide group but replaces the imidazo[4,5-b]pyridine methyl group with a 4-sulfamoylphenethyl chain. Key differences include:

  • Molecular Weight and Polarity : The imidazo-pyridine derivative likely has a higher molecular weight and greater lipophilicity due to the cyclohexyl group, whereas the phenethyl-sulfamoyl analog (C₁₂H₁₃ClN₂O₄S₃) may exhibit enhanced aqueous solubility from the sulfamoyl group .
  • Pharmacological Potential: Sulfonamide substituents are critical for binding to targets like carbonic anhydrases or kinases. The imidazo-pyridine core may confer selectivity for distinct biological targets compared to phenyl-based analogs.

Structural Data and Crystallography

Computational modeling using such tools could predict bond lengths, angles, and intermolecular interactions, aiding in comparisons with structurally characterized analogs .

Tabulated Comparison of Key Features

Compound Name Core Structure Key Substituents Molecular Formula (if available) Synthesis Method (if known)
5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide Imidazo[4,5-b]pyridine Cyclohexyl, methyl-thiophene sulfonamide Not provided Likely involves imidazole cyclization
Thiazolo[5,4-b]pyridine-2-thione (Compound 97, ) Thiazolo[5,4-b]pyridine Thione group Not provided Condensation with carbon disulfide
5-chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide (CAS: 744262-76-8, ) Thiophene-2-sulfonamide 4-Sulfamoylphenethyl C₁₂H₁₃ClN₂O₄S₃ Not provided

Research Implications and Gaps

  • Biological Activity : The evidence lacks data on the biological activity of the target compound. Comparative studies with analogs could elucidate the impact of the imidazo-pyridine core versus thiazolo or phenyl substituents.
  • Synthetic Optimization : Further exploration of synthesis routes (e.g., using SHELX for structural validation) could improve yields and purity .
  • Solubility and Bioavailability : The cyclohexyl group’s effect on pharmacokinetics warrants experimental investigation, particularly relative to sulfamoylphenyl derivatives .

Biological Activity

5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C15H17ClN4O2S\text{C}_{15}\text{H}_{17}\text{ClN}_{4}\text{O}_{2}\text{S}

Molecular Weight: 336.84 g/mol
CAS Number: 52090-89-8

Antimicrobial Activity

Research has indicated that derivatives similar to this compound exhibit significant antimicrobial properties. In a study evaluating various thiazolopyridine derivatives, it was found that certain compounds demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

CompoundTarget MicroorganismMIC (µM)
This compoundPseudomonas aeruginosa0.21
Escherichia coli0.21

The mechanism by which these compounds exert their antimicrobial effects often involves interactions with bacterial enzymes. For instance, molecular docking studies have shown that they can bind effectively to DNA gyrase and MurD, critical enzymes for bacterial DNA replication and cell wall synthesis . These interactions are characterized by multiple hydrogen bonds and hydrophobic interactions that stabilize the binding in the active sites.

Study on Antimicrobial Efficacy

In a recent study, the biological activities of various thiophene derivatives were assessed against clinical strains of bacteria. The results indicated that the compound exhibited selective action against both Gram-positive and Gram-negative bacteria, with notable efficacy against Micrococcus luteus and certain strains of Candida fungi .

Toxicological Profile

Another important aspect of evaluating new compounds is their safety profile. Preliminary assessments indicated that the compound's toxicity levels were acceptable in standard in vitro assays using human cell lines such as HaCat (keratinocytes) and Balb/c 3T3 (fibroblasts) . Further studies are warranted to establish a comprehensive toxicological profile.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-chloro-N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]thiophene-2-sulfonamide, and what methodological challenges arise during its preparation?

  • Answer : Synthesis typically involves multi-step reactions, including:

  • Cyclohexyl group introduction via alkylation or coupling reactions (e.g., Suzuki-Miyaura for imidazo[4,5-b]pyridine core functionalization).
  • Sulfonamide formation through nucleophilic substitution between thiophene-2-sulfonyl chloride and the imidazo-pyridine intermediate.
  • Key challenges:
  • Steric hindrance from the cyclohexyl group, requiring optimized reaction temperatures (e.g., 60–80°C) and catalysts like Pd(PPh₃)₄ .
  • Purification : Use of HPLC or column chromatography to isolate intermediates due to byproduct formation from incomplete substitutions .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the imidazo[4,5-b]pyridine ring and sulfonamide linkage. Discrepancies in coupling constants may indicate rotameric forms due to restricted rotation around the sulfonamide bond .
  • Mass spectrometry (HRMS) : Validates molecular weight but may fail to distinguish positional isomers; complementary IR spectroscopy identifies sulfonamide S=O stretches (~1350 cm⁻¹) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry, though crystal growth is challenging due to the compound’s hydrophobicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the cyclohexyl and sulfonamide moieties?

  • Answer :

  • Structural analogs : Synthesize derivatives with substituent variations (e.g., replacing cyclohexyl with smaller/larger alkyl groups or altering sulfonamide electronics).
  • Assay selection : Use enzyme inhibition assays (e.g., carbonic anhydrase) to test sulfonamide interactions, and cellular uptake studies to evaluate cyclohexyl-driven lipophilicity .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes, while MD simulations assess conformational stability .

Q. What experimental strategies address contradictory solubility and stability data in different solvent systems?

  • Answer :

  • Solvent screening : Test solubility in DMSO, THF, and chloroform, noting discrepancies due to polymorphic forms (e.g., amorphous vs. crystalline).
  • Stability studies : Use accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Oxidative degradation pathways (e.g., sulfonamide hydrolysis) may vary with pH .
  • Co-solvent systems : Employ PEG-400 or cyclodextrins to enhance aqueous solubility while maintaining structural integrity .

Q. How can the compound’s pharmacokinetic (PK) properties be predicted and validated preclinically?

  • Answer :

  • In silico tools : SwissADME predicts logP (lipophilicity) and BBB permeability, while GastroPlus models absorption.
  • In vitro assays : Caco-2 cells for permeability; microsomal stability tests (human/rat liver microsomes) assess metabolic liability .
  • Rodent PK studies : Intravenous/oral dosing with LC-MS/MS quantification to calculate bioavailability and half-life .

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